Diallyl carbonate
Description
Nucleophilic Reactivity of Diallyl Carbonate
This compound readily reacts with various nucleophiles, including amines, alcohols, and thiols. wikipedia.orgsmolecule.com These reactions typically involve nucleophilic attack at the carbonyl carbon or at the allylic carbons, leading to a range of products and demonstrating the compound's utility in organic synthesis. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions.
The reaction of this compound with amines, alcohols, and thiols is a key feature of its chemical profile. wikipedia.orgsmolecule.com With alcohols, this compound can undergo transesterification, particularly in the presence of a suitable catalyst. For instance, the reaction of this compound with glycerol (B35011), catalyzed by a palladium-triphenylphosphine complex (Pd/PPh₃), yields glycerol carbonate. alfa-chemistry.com This reaction's kinetics show a first-order dependence on both the palladium catalyst and this compound.
The reactivity of this compound also extends to its use in modifying complex biopolymers. For example, it has been used for the allylation of lignin (B12514952), a complex aromatic biopolymer. diva-portal.org In this context, this compound can react with the various hydroxyl groups present in lignin's structure. diva-portal.org Studies on lignin model compounds have suggested that phenolic hydroxyl groups are more readily allylated than aliphatic ones. rsc.org In fact, research has shown that this compound can selectively allylate phenolic hydroxyl groups. rsc.org
Furthermore, this compound can be employed in the functionalization of polysaccharides like cellulose (B213188). In a homogenous system using an ionic liquid as a solvent, this compound has been used for the allyloxycarbonylation of cellulose, resulting in cellulose allyl carbonate. researchgate.net This modified cellulose can then undergo further reactions, such as thiol-ene chemistry. researchgate.net
The double bonds within the allyl groups of this compound are crucial to its reactivity. wikipedia.org These double bonds are susceptible to reactions with radicals. For example, carbonate radicals can initiate lipid peroxidation by abstracting hydrogen atoms from the diallyl carbon atoms of molecules with similar structures. mdpi.com Theoretical studies have shown that the hydrogen abstraction from a diallyl carbon atom by a carbonate radical has a significantly higher reaction rate constant compared to abstraction from a mono-allyl carbon atom. mdpi.com
This reactivity is also harnessed in polymerization reactions. For instance, this compound is used in the synthesis of polymers through thiol-ene reactions with dithiols. wikipedia.org
This compound in Tsuji-Trost Allylation Reactions
This compound is a widely utilized reagent in Tsuji-Trost allylation reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsmolecule.comalfa-chemistry.com In these palladium-catalyzed reactions, an allyl group is transferred from an allylic compound to a nucleophile. nih.gov
A key advantage of using this compound in Tsuji-Trost reactions is its ability to facilitate the in-situ generation of a wide range of nucleophiles. wikipedia.orgalfa-chemistry.comlookchem.com These include carbanions, boronates, phosphides, amides, and alkoxides. wikipedia.orgalfa-chemistry.comlookchem.com This in-situ generation avoids the need to prepare and handle potentially unstable nucleophilic species separately, which can offer greater functional group compatibility and milder reaction conditions. nih.gov
The process often involves a decarboxylative allylation, where the loss of carbon dioxide from an allyl carbonate precursor generates the active nucleophile. nih.gov For example, allyl enol carbonates, derived from ketones or aldehydes, can undergo palladium-catalyzed decarboxylative allylation to form α-allyl ketones or aldehydes. researchgate.net This method allows for the regiospecific generation of enolates that might be difficult to access through traditional acid-base chemistry. nih.gov
| Nucleophile Type | Role in Tsuji-Trost Reactions |
| Carbanions | Generated in-situ for C-C bond formation. wikipedia.orglookchem.com |
| Boronates | Utilized in Suzuki-Miyaura-type cross-coupling reactions. wikipedia.orglookchem.com |
| Phosphides | Employed for the formation of C-P bonds. wikipedia.orglookchem.com |
| Amides | Used for the synthesis of allylic amines. wikipedia.orglookchem.com |
| Alkoxides | Generated for the formation of allylic ethers. wikipedia.orglookchem.com |
In the context of Tsuji-Trost allylations, this compound often exhibits enhanced reaction rates compared to allyl acetate (B1210297). wikipedia.orgsmolecule.comlookchem.com The carbonate group is a better leaving group than the acetate group, which can facilitate the initial oxidative addition step of the palladium catalyst to the allylic substrate. This is a crucial step in the catalytic cycle of the Tsuji-Trost reaction.
The double bond geometry of related allyl enol carbonates can also influence the reaction rate. For example, in the palladium-catalyzed asymmetric allylic alkylation of acyclic ketone enolates, the E-isomer of an allyl enol carbonate was found to be more reactive than its corresponding Z-isomer. nih.gov
Intramolecular Decarboxylative Asymmetric Couplings
This compound and related allyl carbonates are of significant interest for their application in intramolecular decarboxylative asymmetric couplings. wikipedia.orgalfa-chemistry.comlookchem.com These reactions are valuable for constructing chiral molecules containing quaternary carbon stereocenters, which are common motifs in natural products and pharmaceuticals. nih.govacs.org
In these reactions, an allyl carbonate substrate undergoes a palladium-catalyzed intramolecular reaction where the loss of carbon dioxide drives the formation of a new carbon-carbon bond. nih.gov The use of chiral ligands on the palladium catalyst allows for the enantioselective formation of the product. nih.gov For instance, the enantioselective Tsuji allylation of allyl enol carbonate substrates has been successfully used to synthesize cyclic ketones with high enantioselectivity. nih.gov This methodology has been extended to the synthesis of acyclic ketones and aldehydes as well. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) carbonate | |
|---|---|---|
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InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
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InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCOC(=O)OCC=C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H10O3 | |
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Related CAS |
25549-94-4 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID6065846 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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Molecular Weight |
142.15 g/mol | |
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CAS No. |
15022-08-9 | |
| Record name | Allyl carbonate | |
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| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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| Record name | Diallyl carbonate | |
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| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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| Record name | Diallyl carbonate | |
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| Record name | Diallyl carbonate | |
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Synthesis Methodologies of Diallyl Carbonate
Non-Phosgene Synthesis Pathways
Catalytic Systems for Enhanced Diallyl Carbonate Yields (e.g., Metal Chlorides)
Transesterification Reactions Utilizing Other Carbonates
The synthesis of this compound can be effectively achieved through transesterification, a process that involves the exchange of an alkoxy group of a carbonate ester with an alcohol. This method is often considered a greener and more efficient alternative to traditional routes, such as those employing phosgene (B1210022). The reaction typically involves reacting a readily available carbonate, like a dialkyl carbonate, with allyl alcohol in the presence of a catalyst.
This compound Formation from Dialkyl Carbonates and Allyl Alcohol
The formation of this compound via the transesterification of dialkyl carbonates with allyl alcohol is a well-documented synthetic route. researchgate.netbohrium.com In this process, a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate, reacts with two equivalents of allyl alcohol. The reaction proceeds in a stepwise manner, first forming an intermediate alkyl allyl carbonate, which then reacts with a second molecule of allyl alcohol to yield the final product, this compound, and two molecules of the corresponding alcohol (e.g., methanol (B129727) or ethanol) as a byproduct. researchgate.net
2 CH₂=CHCH₂OH + (CH₃O)₂CO ⇌ (CH₂=CHCH₂O)₂CO + 2 CH₃OH
Research has shown that this reaction can produce a mixture of the unsymmetrical alkyl allyl carbonate and the symmetrical this compound. researchgate.net For instance, in a study using dimethyl carbonate and allyl alcohol, both allyl methyl carbonate and this compound were obtained. researchgate.net Another synthetic method involves the in-situ generation of this compound from dimethyl carbonate and allyl alcohol, which is then used for a subsequent transesterification reaction with diethylene glycol. google.com The efficiency of the primary transesterification is heavily dependent on the choice of catalyst and reaction conditions.
Table 1: Research Findings on this compound Synthesis from Dialkyl Carbonates
| Dialkyl Carbonate | Catalyst | Key Finding | Reference |
|---|---|---|---|
| Dimethyl Carbonate | Sodium Alkoxide | Achieved the highest degree of transesterification (69%). Found to be more efficient than sodium hydroxide. | researchgate.net |
| Dimethyl Carbonate | Potassium Alkoxide | Demonstrated high efficiency for the transesterification reaction, comparable to sodium alkoxides. | researchgate.neturfu.ru |
| Cyclic Carbonates (CC) | Sodium Methoxide (NaOMe) | Effective homogeneous catalyst for the reaction of cyclic carbonates with allyl alcohol to form this compound at 80°C. | unive.it |
| Cyclic Carbonates (CC) | Magnesium Oxide (MgO) | Effective heterogeneous catalyst for the reaction of cyclic carbonates with allyl alcohol. | unive.it |
Role of Basic Catalysts in Transesterification Efficiency
Basic catalysts are crucial for promoting the transesterification reaction between dialkyl carbonates and allyl alcohol. Catalysts with strong basic sites are generally more suitable for transesterification as they facilitate the exchange of ester groups. mdpi.com The mechanism involves the activation of the alcohol by the basic catalyst. The catalyst deprotonates the allyl alcohol to form an allyl alkoxide ion, which is a much stronger nucleophile than the alcohol itself. This alkoxide ion then attacks the electrophilic carbonyl carbon of the dialkyl carbonate, initiating the substitution reaction. mdpi.com
A variety of basic catalysts have been shown to be effective, and their efficiency can vary significantly.
Alkali Metal Alkoxides : Sodium and potassium alkoxides (e.g., sodium methoxide) are reported to be highly efficient homogeneous catalysts for this reaction, proving more effective than their corresponding hydroxides. researchgate.neturfu.ru
Alkali Metal Carbonates : Salts like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also used as basic catalysts in transesterification processes. mdpi.combeilstein-journals.org
Solid Base Catalysts : Heterogeneous catalysts, such as alkali-doped oxides (e.g., KOH loaded on a molecular sieve or Magnesium Oxide), offer advantages in terms of catalyst separation and recycling. researchgate.netunive.itmdpi.com These solid catalysts possess basic sites on their surface that activate the alcohol. mdpi.com For example, MgO is noted for its strong basic sites and thermal stability. mdpi.com
Organic Bases : Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been used to promote transcarbonylation reactions of alcohols with dimethyl carbonate. researchgate.net
The choice of catalyst not only influences the reaction rate but also the selectivity towards this compound over the intermediate alkyl allyl carbonate. researchgate.net
Equilibrium and Kinetic Considerations in Transesterification Processes
The transesterification of dialkyl carbonates with allyl alcohol is a reversible reaction. neliti.com Consequently, the position of the equilibrium is a critical factor determining the final yield of this compound. To shift the equilibrium toward the product side, it is common practice to remove one of the byproducts, typically the low-boiling alcohol (e.g., methanol), from the reaction mixture by distillation. researchgate.netgoogle.com This removal disrupts the equilibrium and drives the reaction to completion, enabling near-quantitative yields of the desired carbonate. researchgate.net
The kinetics of transesterification reactions can be complex and are influenced by several factors:
Catalyst Concentration and Type : The reaction rate generally shows a direct dependence on the catalyst concentration. The strength of the basic catalyst also plays a role; a higher base strength can lead to a faster reaction rate.
Temperature : Increasing the reaction temperature typically increases the reaction rate. However, as the reaction is reversible, a higher temperature can also affect the equilibrium position. acs.org For the related transesterification of this compound with glycerol (B35011), reactions are often conducted at temperatures between 50°C and 150°C. google.com
Reactant Concentrations : The concentration of the reactants, including the dialkyl carbonate and allyl alcohol, influences the reaction kinetics. Kinetic analysis of similar transesterification reactions often reveals the order of reaction with respect to each component, providing insights into the reaction mechanism. mdpi.com
Kinetic studies on the palladium-catalyzed transesterification of this compound with glycerol indicated a first-order dependence on both the catalyst and the this compound concentration. While this is a different reaction, it highlights the kinetic principles that are often applicable to transesterification processes. Understanding these equilibrium and kinetic factors is essential for optimizing the synthesis of this compound, maximizing yield, and minimizing reaction times.
Table 2: Summary of Equilibrium and Kinetic Factors
| Factor | Consideration | Impact on Synthesis | Reference |
|---|---|---|---|
| Equilibrium | The reaction is reversible. | To maximize yield, the alcohol byproduct (e.g., methanol) is typically removed via distillation to shift the equilibrium towards the products. | researchgate.netgoogle.com |
| Kinetics | The reaction rate is dependent on catalyst type, catalyst concentration, and temperature. | Optimizing these parameters is crucial for achieving high conversion in a reasonable timeframe. Stronger basic catalysts can increase the rate. | |
| Mechanism | The process is often a multi-step reaction involving an intermediate species (alkyl allyl carbonate). | Reaction conditions can be tuned to favor the formation of the final this compound product. | researchgate.netmdpi.com |
Reaction Mechanisms and Reactivity of Diallyl Carbonate
Palladium-Catalyzed Transesterification Mechanisms of Diallyl Carbonate
The transesterification of this compound, particularly with polyols like glycerol (B35011), is a key reaction catalyzed by palladium complexes. nih.gov Kinetic analyses of the reaction with glycerol in tetrahydrofuran (B95107) (THF) show a first-order dependence on both palladium and this compound. nih.gov The mechanism is complex, involving several key steps and intermediates that dictate the reaction's course and efficiency.
Oxidative Addition and Reversible Decarboxylation Pathways
The catalytic cycle is generally understood to initiate with the oxidative addition of a Pd(0) complex to this compound. lookchem.com This step involves the cleavage of an allyl-oxygen bond and the formation of a π-allyl palladium(II) complex. lookchem.comoup.com Following this oxidative addition, a crucial step of reversible decarboxylation occurs. nih.gov This process generates a π-allyl–palladium complex and releases carbon dioxide (CO₂). lookchem.com Isotopic labeling studies using ¹³C have confirmed that the transesterification process involves a rapid equilibrium of the allyl carbonate with CO₂ in the solution, even at low concentrations. nih.gov This reversibility is a key feature of the mechanism, influencing the distribution of subsequent reaction products.
A proposed mechanistic pathway involves the following steps lookchem.com:
Oxidative Addition : A Pd(0) catalyst adds to the this compound molecule.
Decarboxylation : The resulting intermediate undergoes decarboxylation to form a π-allyl–palladium complex.
Nucleophilic Attack : An alcohol (e.g., glycerol) attacks the palladium complex.
Reductive Elimination : This step regenerates the Pd(0) catalyst and forms the transesterified product.
Role of η¹- and η³-Allyl Palladium Alkoxides
The intermediates formed after the initial oxidative addition and decarboxylation are η¹- and η³-allyl palladium alkoxides. nih.gov These species are central to mediating the transesterification reaction. The coordination mode of the allyl group to the palladium center is critical to its reactivity. researchgate.net Generally, η³-allyl complexes are electrophilic and react with nucleophiles, whereas η¹-allyl complexes are nucleophilic and react with electrophiles. researchgate.netnih.gov
In the context of transesterification, both direct and indirect pathways are mediated by these alkoxides. nih.gov The η³-allyl palladium complex can be attacked by a nucleophile, such as an alcohol. oup.com The η¹-allyl species, being more nucleophilic, can react directly with electrophiles like CO₂. researchgate.net The dynamic interchange between η¹- and η³-coordination, often a fluxional process, is a key aspect of the catalytic cycle. researchgate.net The specific ligand environment around the palladium atom can influence the preferred coordination mode and, consequently, the reactivity of the complex. researchgate.net
Influence of CO₂ in Transesterification versus Etherification Reactions
The concentration of carbon dioxide in the reaction medium has a profound influence on the selectivity of the palladium-catalyzed reaction of this compound with polyols, steering it towards either transesterification or etherification. nih.gov
Under an inert atmosphere (e.g., N₂) , where the CO₂ concentration is low, etherification can become a competing reaction in the initial stages. nih.gov
Under a CO₂ atmosphere , the transesterification reaction is favored. The presence of CO₂ helps to maintain the equilibrium, promoting the formation of the carbonate product over the ether. nih.gov
This switch in selectivity can be explained by the reversible decarboxylation step. High concentrations of CO₂ push the equilibrium back towards the formation of carbonate intermediates, thus favoring the transesterification pathway. nih.gov Conversely, when CO₂ is allowed to escape or is present in low concentrations, the reaction can proceed through alternative pathways, such as etherification. nih.gov This demonstrates the critical role of CO₂ not just as a byproduct but as a key controlling element in the catalytic system.
Radical-Mediated Reactivity of this compound
The allyl groups within this compound make it susceptible to radical-mediated reactions. The reactivity is primarily centered on the abstraction of hydrogen atoms from the diallyl carbon positions, which can initiate further chemical transformations.
Initiation of Lipid Peroxidation by Carbonate Radicals
The carbonate radical (CO₃•⁻) is a reactive species that can be formed in vivo from the reaction of hydroxyl radicals with bicarbonate or through enzymatic pathways. mdpi.comnih.gov While often considered secondary to hydroxyl radicals, carbonate radicals are potent oxidants capable of initiating processes like lipid peroxidation. mdpi.commdpi.com Lipid peroxidation is a chain reaction that degrades lipids, particularly polyunsaturated fatty acids (PUFAs), which are rich in diallyl carbon atoms (a CH₂ group flanked by two C=C double bonds). mdpi.comnih.gov
The initiation of lipid peroxidation by radicals typically involves the abstraction of a hydrogen atom from a methylene (B1212753) group in a fatty acid. nih.gov Theoretical studies using (3Z,6Z)-nona-3,6-diene as a model for PUFAs have shown that carbonate radicals primarily initiate lipid peroxidation by abstracting a hydrogen atom from a diallyl carbon. mdpi.comnih.govresearchgate.net This step is highly favorable compared to hydrogen abstraction from other positions or addition to the double bonds. mdpi.com
Hydrogen Abstraction from Diallyl Carbon Atoms: Kinetics and Thermodynamics
Detailed theoretical studies have elucidated the kinetics and thermodynamics of hydrogen abstraction from various positions on a PUFA model by carbonate radicals. mdpi.com The results consistently show that the abstraction of a hydrogen atom from the diallyl carbon is the most favorable pathway, both kinetically and thermodynamically. mdpi.comnih.govresearchgate.net
This process has the lowest energy barrier and the highest reaction rate constant. mdpi.comnih.gov Furthermore, the change in Gibbs free energy for this reaction is negative, indicating it is a spontaneous process. mdpi.com In contrast, abstraction from other carbon positions, such as allylic or vinylic carbons, has higher energy barriers and is less spontaneous. mdpi.com
Below is a table summarizing the calculated kinetic and thermodynamic data for the reaction of a carbonate radical with (3Z,6Z)-nona-3,6-diene, which serves as a model for a molecule with diallyl carbons.
| Reaction Site | Energy Barrier (kJ/mol) | Rate Constant (k) (s⁻¹/(mol/cm³)) | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|---|---|---|
| Diallyl Carbon | 41.15 | 5.232 × 10⁻²¹ | -69.64 | -71.19 | -71.02 |
| Allyl Carbon | 69.19 | 1.208 × 10⁻²² | -28.71 | -29.28 | -28.88 |
| Isolated Carbon | 85.98 | N/A | 10.74 | 11.33 | 11.66 |
| Double-bonded Carbon | 96.06 | N/A | 32.09 | 31.75 | 32.26 |
The data clearly indicates that the reaction at the diallyl carbon atom is significantly faster, with a rate constant approximately 43 times greater than that of abstraction from an allyl carbon atom. mdpi.comnih.gov This highlights the exceptional reactivity of the diallyl position towards radical attack by species like the carbonate radical.
Theoretical Studies on Carbonate Radical Reactions (e.g., DFT Calculations)
Theoretical investigations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms between carbonate radicals and molecules containing diallyl functionalities. While direct DFT studies on the reaction of carbonate radicals specifically with this compound are not extensively documented in publicly available research, comprehensive theoretical work has been conducted on model compounds that share the same reactive diallyl moiety.
A notable study utilized (3Z,6Z)-nona-3,6-diene (NDE) as a model for polyunsaturated fatty acids to explore the reactivity of carbonate radicals. researchgate.net This research is highly relevant as NDE possesses the diallyl carbon atoms that are characteristic of this compound. The study employed the CAM-B3LYP method with the 6-311+g(d,p) basis set to elucidate the competing reaction pathways of hydrogen abstraction and radical addition. researchgate.net The calculations were performed under lipid solvent conditions using the CPCM solvent model, and Grimme's D3 empirical dispersion correction was included to account for van der Waals interactions. researchgate.net
The primary findings from these theoretical calculations indicate that the reaction is initiated predominantly through the abstraction of a hydrogen atom from the diallyl carbon atoms. researchgate.netresearchgate.netacs.org This pathway is both thermodynamically and kinetically favored over other potential reactions, such as hydrogen abstraction from allyl carbon atoms or radical addition to the double bonds. researchgate.net
The transition states for the hydrogen abstraction reactions were located and confirmed through frequency and Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net The calculated potential energy surfaces revealed that the energy barrier for hydrogen abstraction from the diallyl position is the lowest among all considered reaction channels. researchgate.net
Furthermore, the study calculated the changes in internal energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) for these reactions, with zero-point vibrational energy (ZPVE) corrections. researchgate.netacs.orgacs.org The results consistently showed that the hydrogen abstraction from the diallyl carbon is the most spontaneous process, as evidenced by the negative Gibbs free energy change for this reaction pathway. researchgate.net In contrast, other reaction pathways were found to have positive Gibbs free energy changes, indicating they are thermodynamically less favorable. researchgate.net
The reaction rate constant for hydrogen abstraction from the diallyl carbon was found to be approximately 43 times greater than that of the next most favorable pathway, which is hydrogen abstraction from an allyl carbon atom. researchgate.netresearchgate.netacs.org This significant difference in reaction rates underscores the high reactivity of the diallyl position towards carbonate radicals.
The following table summarizes the key thermodynamic and kinetic data from the DFT calculations on the reaction of carbonate radicals with the diallyl moiety in the model compound (3Z,6Z)-nona-3,6-diene.
| Reaction Pathway | Energy Barrier (kcal/mol) | Reaction Rate Constant (L·mol⁻¹·s⁻¹) | ΔG (kcal/mol) |
| Hydrogen Abstraction from Diallyl Carbon | Lowest | Highest | Negative |
| Hydrogen Abstraction from Allyl Carbon | Higher | ~43-fold lower than diallyl | Positive |
| Radical Addition to Double Bond | Investigated, but less favorable | Not reported as primary pathway | Positive |
Table 1: Summary of Theoretical Data for Carbonate Radical Reactions with a Diallyl Moiety. Data is based on studies of (3Z,6Z)-nona-3,6-diene as a model system. researchgate.netresearchgate.netacs.org
In essence, theoretical studies strongly support a mechanism where carbonate radicals react with diallyl-containing compounds primarily via hydrogen abstraction at the diallyl position. This reaction is characterized by a low energy barrier and is the most spontaneous process, making it the dominant reaction pathway.
Polymerization Science and Advanced Materials Applications of Diallyl Carbonate
Homopolymerization and Copolymerization Kinetics
The polymerization of diallyl carbonate (DAC) is a complex process that has been the subject of kinetic studies to understand its unique behavior. Unlike typical vinyl monomers, the polymerization of diallyl compounds is characterized by cyclopolymerization, where the formation of cyclic structures occurs alongside linear chain propagation.
Cyclopolymerization Behavior and Kinetic Models
The polymerization of this compound proceeds via a mechanism known as cyclopolymerization. oup.comoup.com This process involves an intramolecular cyclization reaction of the initially formed uncyclized radical, competing with the bimolecular propagation reaction. oup.comoup.com This results in a polymer structure containing cyclic units within the main chain.
Kinetic models for this compound polymerization take into account the distinct reactions occurring: initiation, cyclization, propagation of both uncyclized and cyclized radicals, and termination. A key feature of these models is the consideration of the different reactivities of the uncyclized radical (which can undergo either intermolecular propagation or intramolecular cyclization) and the cyclized radical. oup.com
Relationship between Polymerization Rate, Initiator Concentration, and Monomer Concentration
The relationship between the rate of polymerization (Rp), initiator concentration ([I]), and monomer concentration ([M]) for this compound deviates from classical polymerization kinetics.
Initiator Concentration: The rate of polymerization is not directly proportional to the square root or the first power of the initiator concentration. oup.comnii.ac.jp Instead, a linear relationship is observed between Rp/[I]¹ᐟ² and [I]¹ᐟ². oup.comcapes.gov.br This non-linear dependence is a characteristic feature of diallyl compound polymerization and is accounted for in the specialized kinetic models. oup.com In some allylic polymerizations, an increase in initiator concentration can lead to a decrease in the molecular weight of the resulting polymer. google.com For instance, in the polymerization of diethylene glycol bis(allyl carbonate), initiator concentrations can range from 0.1 to 25 wt% of the monomer. google.com
Monomer Concentration: The rate of polymerization, the degree of polymerization, and the amount of residual unsaturation in the polymer all decrease as the monomer concentration is reduced. oup.com A linear relationship has also been established between the ratio of the polymerization rate to the initial degree of polymerization (Rp/P̄n,o) and the monomer concentration. oup.comoup.com Studies on other diallyl monomers have shown that the polymerization rate increases with an increase in monomer concentration. mdpi.com
Table 1: Investigated Polymerization Conditions for this compound
| Parameter | Investigated Conditions |
|---|---|
| Temperature | 60°C oup.com |
| Initiator | Benzoyl Peroxide oup.com |
| Monomer Concentration | Varied to study its effect on polymerization rate and polymer properties. oup.com |
| Solvent | Benzene oup.com |
Determination of Cyclization to Propagation Rate Constant Ratios
A crucial parameter in understanding the cyclopolymerization of this compound is the ratio of the rate constant for the unimolecular cyclization (kc) to that of the bimolecular propagation of the uncyclized radical (kp). This ratio, often denoted as Kc (Kc = kc/kp), quantifies the tendency of the monomer to form cyclic structures.
For the polymerization of this compound at 60°C, the value of Kc has been estimated to be 4.0 mol/l. oup.comoup.com This estimation is derived from the experimental data on the dependence of the residual unsaturation in the polymer on the initial monomer concentration. oup.comoup.com A similar value of 4.5 mol/l was found for the polymerization of triallyl citrate, another multifunctional allyl ester. capes.gov.br
The determination of this ratio is fundamental to the kinetic analysis of this compound polymerization, as it provides insight into the competition between the intramolecular cyclization and the intermolecular propagation pathways.
This compound as a Crosslinking Agent
This compound and its derivatives are utilized as crosslinking agents in the formation of thermosetting resins. shimizuchem.comdiva-portal.orgresearchgate.net These resins are known for their desirable properties, including good electrical insulation, heat resistance, and water resistance. shimizuchem.com
Formation of Thermosetting Resins via Radical Polymerization
This compound can be used to create thermosetting resins through radical polymerization. When heated in the presence of a radical initiator, such as a peroxide, the allyl groups of the this compound monomer undergo polymerization to form a highly crosslinked three-dimensional network. gantrade.com This process transforms the liquid monomer into a solid, infusible, and insoluble thermoset material.
The resulting thermosets find applications in various fields due to their robust properties. For example, allyl diglycol carbonate (ADGC), a derivative of this compound, is a key component in the production of optical plastics with high abrasion and scratch resistance, famously known as CR-39. gantrade.com this compound has also been investigated as a reagent for the allylation of biopolymers like lignin (B12514952) to produce lignin-based thermosets. diva-portal.orgresearchgate.net This modification introduces reactive allyl groups onto the lignin structure, enabling it to be crosslinked, often through thiol-ene chemistry. diva-portal.orgresearchgate.net
The choice of initiator is crucial for the curing process. Peroxides with a one-minute half-life temperature between 100 and 250°C are often employed to ensure efficient curing. google.com
Thermoset Formation and Curing Kinetics Analysis (e.g., DSC, Rheometry)
The formation and curing of thermosetting resins based on this compound can be analyzed using various analytical techniques, with Differential Scanning Calorimetry (DSC) and rheometry being particularly important.
Differential Scanning Calorimetry (DSC): DSC is a powerful tool for studying the curing kinetics of thermosetting resins. mjcce.org.mkresearchgate.net It measures the heat flow associated with the curing reaction as a function of temperature and time. mjcce.org.mk From a DSC thermogram, one can determine key parameters such as the total heat of reaction, the rate of reaction, the degree of cure, and the glass transition temperature (Tg) of the cured material. mjcce.org.mknmt.edu
Kinetic models, such as the Borchardt and Daniels model or autocatalytic models, can be applied to the DSC data to determine kinetic parameters like the activation energy (Ea) and the order of the reaction. mjcce.org.mkresearchgate.net This information is essential for optimizing the curing cycle and predicting the material's behavior during processing. mjcce.org.mk Both isothermal and non-isothermal DSC methods can be employed to study the curing process. researchgate.netresearchgate.net
Rheometry: Rheometry is used to monitor the change in the viscoelastic properties of the resin during the curing process. As the polymerization and crosslinking proceed, the viscosity of the material increases significantly, eventually leading to gelation and vitrification. Rheological measurements can precisely determine the gel point, which is a critical parameter in thermoset processing.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Allyl diglycol carbonate |
| Benzene |
| Benzoyl Peroxide |
| This compound |
| Diallyl phthalate |
| Diethyl carbonate |
| Diethylene glycol bis(allyl carbonate) |
| Lignin |
| Thiol |
Copolymerization with Epoxides for CO2-Based Polycarbonates
The synthesis of aliphatic polycarbonates represents a significant area of research, driven by the demand for biodegradable and biocompatible materials. One of the primary methods to produce these polymers is through the ring-opening copolymerization of epoxides and carbon dioxide (CO2). rsc.orgnsf.gov This process utilizes CO2, a renewable and non-toxic C1 feedstock, to create polymers with up to 50% CO2 content by mole, thereby reducing reliance on fossil fuels. nsf.gov While this compound is a key monomer for other types of polycarbonates, the direct three-component copolymerization of this compound, epoxides, and CO2 is not the standard route. Instead, the focus is on the highly efficient metal-catalyzed reaction between epoxides and CO2 to form the polycarbonate backbone. nsf.gov This route is notable as it often does not require an external solvent, since many epoxides are liquid and can dissolve both the catalyst and the resulting polymer. nsf.gov
The success of CO2/epoxide copolymerization hinges on the catalytic system employed. A variety of metal-based catalysts, including those based on cobalt, chromium, aluminum, and zinc, have been developed. acs.org Among these, heterodinuclear catalysts, particularly those combining zinc and cobalt, have demonstrated exceptional activity and selectivity.
Zinc-Cobalt (Zn-Co) double metal cyanide (DMC) complexes are highly effective heterogeneous catalysts for this polymerization. researchgate.netmdpi.com These catalysts have a three-dimensional network structure and show remarkable selectivity for the ring-opening of epoxides, which is a crucial step in the polymerization process. researchgate.netmdpi.com Research has shown that nano-sized Zn-Co(III) DMC catalysts exhibit high catalytic activity for CO2/epoxide copolymerization. researchgate.net The synergy between the two different metals is believed to be key to their high performance. ucl.ac.uk
For instance, Zn-Co DMC catalysts are preferred for synthesizing CO2-based polyols, which are precursors for polyurethanes. researchgate.net The efficiency of these catalysts can be substantial; in the synthesis of oligo(carbonate-ether) diols from CO2 and propylene (B89431) oxide, a catalytic activity of 10.0 kg of oligomer per gram of DMC catalyst was achieved over a 10-hour period. researchgate.net While highly active, Zn-Co DMC catalysts can sometimes lead to the formation of polyether by-products due to their high selectivity for epoxide ring-opening. mdpi.com To optimize performance, composite catalysts, such as those combining zinc glutarate (ZnGA) for high selectivity with Zn-Co DMC for high activity, have been developed to produce high-performance poly(propylene carbonate). mdpi.com
Table 1: Performance of a Zn-Co DMC Catalyst in CO2/Propylene Oxide Copolymerization
| Property | Value |
|---|---|
| Catalyst System | Zn₃[Co(CN)₆]₂-based DMC |
| Reactants | CO₂ and Propylene Oxide (PO) |
| Chain Transfer Agent | Polypropylene Glycols (PPGs) |
| Product | Oligo(carbonate-ether) diol |
| Carbonate Unit Content | 34.3% |
| Number Average Molecular Weight (Mn) | 6.4 kg/mol |
| Catalytic Activity | 10.0 kg oligomer / g DMC |
| Reaction Time | 10 hours |
Data sourced from a study on the selective synthesis of oligo(carbonate-ether) diols. researchgate.net
Thiol-Ene Reactions for Polymer Synthesis
Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis, known for its high reaction rates, tolerance to various functional groups, and minimal side reactions. researchgate.netresearchgate.net this compound, with its two reactive allyl groups, serves as an effective 'ene' component in these reactions, readily reacting with multifunctional thiols (dithiols) to form cross-linked polymer networks. wikipedia.orgresearchgate.net
The reaction between this compound and dithiols leads to the formation of carbonaceous polymers, often characterized as being highly viscous and transparent. wikipedia.org This polymerization proceeds via a step-growth mechanism, where the thiol adds across the double bond of the allyl group, typically initiated by UV light or a radical initiator. wikipedia.orgucsd.edu This process is highly efficient and can be used to create non-isocyanate polyurethanes (NIPUs) with thioether linkages when the appropriate monomers are used. wikipedia.orgresearchgate.net For example, renewable NIPUs with molecular weights (Mn) up to 26 kg/mol have been synthesized by reacting carbamate (B1207046) monomers (derived from hydroxamic acids and this compound) with renewable dithiols. researchgate.net The main side product from the monomer synthesis, a symmetric urea (B33335), can also be polymerized using the same thiol-ene method. researchgate.net
The thermal properties of polymers derived from this compound via thiol-ene reactions are directly influenced by their molecular structure. The resulting carbonaceous polymers typically exhibit a low glass transition temperature (Tg), often in the range of -12 to -15 °C. wikipedia.org This indicates a flexible polymer backbone at room temperature.
A key finding in this area is that the introduction of bulky groups into the polymer structure has a significant impact on its ability to crystallize. wikipedia.org The presence of these larger structural elements disrupts the packing of the polymer chains, which in turn leads to a reduction in crystallization. wikipedia.org This principle allows for the tuning of the material's properties from semi-crystalline to amorphous by altering the structure of the dithiol or by incorporating other monomers. Similarly, in other thiol-ene systems, the choice of thiol crosslinker and its stoichiometric ratio to the 'ene' component can be used to customize properties like Tg and Young's modulus. ucsd.eduresearchgate.net
Formation of Carbonaceous Polymers with Dithiols
Functionalization of Biopolymers with this compound
This compound has emerged as a valuable reagent for the chemical modification of natural biopolymers, such as cellulose (B213188) and starch. unistra.frrsc.org This functionalization is crucial for improving the processability and properties of these abundant renewable resources, making them suitable for a wider range of applications. acs.org
A sustainable and catalyst-free method for the functionalization of cellulose and starch involves allyloxycarbonylation using this compound. rsc.orgrsc.org This reaction is effectively carried out under homogeneous conditions using an ionic liquid, such as 1-butyl-3-methylimidazolium chloride (BMIMCI), as a solvent. rsc.orgresearchgate.net The use of this compound is considered environmentally benign, and the process avoids the need for toxic reagents or metal catalysts. rsc.orgresearchgate.net
Through this method, cellulose and starch are successfully converted to their respective allyl carbonate derivatives. rsc.org Researchers have demonstrated that by optimizing reaction conditions and the molar ratio of this compound, it is possible to achieve adjustable degrees of substitution (DS) typically ranging from 0.8 to 1.3. rsc.orgrsc.orgresearchgate.net The versatility of this procedure has been confirmed by its successful application to both cellulose and maize starch, yielding a DS of 1.2 for the latter. rsc.orgrsc.org
The resulting biopolymer derivatives exhibit improved properties. For example, a transparent film produced from cellulose allyl carbonate showed a tensile strength of 21.6 MPa and a 40% elongation at break. rsc.orgrsc.orgresearchgate.net Furthermore, the thermal properties are enhanced; cellulose allyl carbonate, after further modification via a thiol-ene reaction with 1-butane thiol, displayed a glass transition (Tg) at 84 °C. rsc.orgrsc.org A significant advantage of this methodology is its sustainability; the ionic liquid solvent (BMIMCI) and any excess this compound can be recycled and reused for subsequent reactions. rsc.orgrsc.org
Table 2: Properties of Functionalized Cellulose with this compound
| Property | Description | Value |
|---|---|---|
| Reaction | Reagent | This compound (DAC) |
| Solvent | 1-butyl-3-methylimidazolium chloride (BMIMCI) | |
| Degree of Substitution (DS) | 0.8 - 1.3 | |
| Mechanical Properties | Tensile Strength | 21.6 MPa |
| Elongation at Break | 40% | |
| Thermal Properties | Glass Transition (Tg) of Thiol-Modified Product | 84 °C |
Data sourced from studies on the sustainable functionalization of cellulose. rsc.orgrsc.orgresearchgate.net
Sustainable Allyloxycarbonylation of Cellulose and Starch
Catalyst-Free Approaches in Ionic Liquids
The use of this compound (DAC) in conjunction with ionic liquids offers a sustainable and efficient method for the functionalization of polysaccharides like cellulose and starch. researchgate.netrsc.org Research has demonstrated the successful catalyst-free allyloxycarbonylation of cellulose and maize starch in 1-butyl-3-methylimidazolium chloride (BMIMCI), an ionic liquid that acts as a solvent. researchgate.netrsc.org This approach is considered environmentally benign due to the use of non-toxic reagents and the ability to recycle and reuse both the ionic liquid and excess DAC. researchgate.netrsc.org
The reaction proceeds under homogenous conditions, leading to the formation of cellulose allyl carbonate and starch allyl carbonate. researchgate.netrsc.org This method represents a significant advancement in carbohydrate chemistry, providing a greener alternative to traditional modification techniques that often require harsh chemicals and catalysts. researchgate.netd-nb.info
Characterization of Cellulose/Starch Allyl Carbonates (e.g., Degree of Substitution)
The degree of substitution (DS) is a crucial parameter in determining the properties of modified cellulose and starch. The DS represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit. nih.gov In the catalyst-free allyloxycarbonylation using this compound, the DS of cellulose allyl carbonate can be controlled to range from 0.8 to 1.3. researchgate.netrsc.org For maize starch, a DS of 1.2 has been achieved under similar optimized conditions. researchgate.netrsc.org
A variety of analytical techniques are employed to characterize these modified biopolymers. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, along with Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy, are used to confirm the chemical structure and determine the DS. researchgate.netrsc.org Size exclusion chromatography (GPC) is utilized to analyze the molecular weight distribution of the resulting polymers. researchgate.netrsc.org Thermal properties are investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.netrsc.org For instance, a transparent thin film produced from cellulose allyl carbonate exhibited a tensile strength of 21.6 MPa and an elongation at break of 40%. researchgate.netrsc.org
Below is an interactive data table summarizing the degree of substitution achieved in the functionalization of cellulose and starch with this compound.
| Biopolymer | Reagent | Solvent | Catalyst | Degree of Substitution (DS) |
| Cellulose | This compound | 1-butyl-3-methylimidazolium chloride | None | 0.8 - 1.3 |
| Maize Starch | This compound | 1-butyl-3-methylimidazolium chloride | None | 1.2 |
Post-Modification via Thiol-Ene Chemistry for Enhanced Properties
The allyl groups introduced onto the cellulose backbone via reaction with this compound provide reactive sites for further modification. One such effective method is thiol-ene chemistry, a "click" reaction known for its high efficiency and mild reaction conditions. rsc.orgjustia.com This post-modification strategy allows for the tuning of the material's properties.
For example, the modification of cellulose allyl carbonate with 1-butanethiol (B90362) through a thiol-ene addition results in a material with improved thermal properties. researchgate.net The resulting modified cellulose exhibits a glass transition temperature (Tg) of 84°C, demonstrating the potential to create new materials with tailored characteristics. researchgate.netrsc.org This approach has also been successfully applied to other allylated polymers to create degradable thermosets and materials for stabilizing therapeutic proteins. rsc.orgnih.gov
Allylation of Lignin for Bio-based Thermosets
Lignin, an abundant aromatic biopolymer, holds significant potential as a renewable feedstock for the production of bio-based materials, including thermosetting resins. diva-portal.orgdiva-portal.org However, its complex and heterogeneous structure, along with low reactivity, presents challenges. diva-portal.orgdiva-portal.org Chemical modification, particularly allylation using this compound, is a key strategy to enhance its reactivity and suitability for thermoset applications. diva-portal.orgdiva-portal.org
This compound has been shown to be an effective reagent for the allylation of lignin, reacting with its various hydroxyl groups. diva-portal.orgresearchgate.net This modification introduces allyl functionalities that can be subsequently cross-linked, often through thiol-ene chemistry, to form robust thermoset networks. diva-portal.orgdiva-portal.org The properties of these lignin-based thermosets can be tuned by controlling factors such as the lignin source, fractionation methods, and the specific chemical modifications employed. diva-portal.org
Differential Reactivity with Lignin Hydroxyl Groups (Phenolic, Aliphatic, Carboxylic)
Lignin possesses different types of hydroxyl groups: phenolic, aliphatic, and carboxylic. diva-portal.org The reactivity of these groups towards allylation can vary depending on the reagent used. While reagents like allyl chloride tend to selectively allylate the more acidic phenolic hydroxyl groups, this compound is capable of reacting with all types of hydroxyl groups present in lignin. diva-portal.orgresearchgate.net
This compound in Specialty Polymer Design
Beyond the modification of biopolymers, this compound is a key monomer in the synthesis of specialty polymers with unique properties and applications. Its ability to form highly cross-linked, transparent, and durable materials makes it suitable for specialized uses.
Nuclear Track Detector Materials
One of the most significant applications of this compound is in the production of poly-allyl diglycol carbonate (PADC), commercially known as CR-39. tasl.co.uklandauer.co.uk This thermoset plastic is widely used as a solid-state nuclear track detector (SSNTD). tasl.co.uklandauer.co.uk PADC is highly effective at recording the tracks of charged nuclear particles, such as alpha particles and protons. tasl.co.uk
When a charged particle passes through the PADC material, it leaves a trail of damage. tasl.co.uk This latent track can be revealed by etching the plastic in a strong alkaline solution, such as sodium hydroxide. tasl.co.uklandauer.co.uk The resulting etched tracks can then be observed and analyzed using an optical microscope.
PADC's properties make it an ideal material for various applications in dosimetry and radiation research. tasl.co.ukekb.eg It is insensitive to light, X-rays, and gamma rays, allowing for selective detection of charged particles. tasl.co.uk Copolymers of allyl diglycol carbonate with other monomers, such as diallyl maleate (B1232345) (DAM), have been developed to create detectors with controlled sensitivity for specific applications. amazon.saresearchgate.net Novel polymers based on disulfonyl this compound have also been synthesized, showing enhanced sensitivity for the swift detection of charged particles compared to standard CR-39. researchgate.netx-mol.net
Below is a data table summarizing the characteristics of PADC as a nuclear track detector.
| Property | Description |
| Chemical Composition | Poly-allyl diglycol carbonate (PADC) |
| Commercial Name | CR-39 |
| Particle Detection | Alpha particles, protons, heavy ions |
| Insensitivity | Visible light, X-rays, gamma-rays |
| Development Method | Chemical etching (e.g., NaOH) |
| Applications | Dosimetry, radiation research, radon detection |
Non-Isocyanate Polyurethane Synthesis
The synthesis of polyurethanes without the use of toxic isocyanates, known as non-isocyanate polyurethanes (NIPUs), represents a significant advancement in sustainable polymer chemistry. This compound plays a crucial role in innovative synthetic routes that bypass traditional isocyanate-polyol reactions. Two prominent methods involving this compound are the Lossen rearrangement followed by thiol-ene polymerization, and the reaction of diallyl urethane (B1682113) prepolymers with thiol crosslinkers.
One sustainable approach utilizes renewable hydroxamic fatty acid derivatives to synthesize carbamate monomers with two double bonds. researchgate.net This is achieved through a one-step Lossen rearrangement where this compound serves as the reaction medium and an activating agent in the presence of a 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst. researchgate.netwikipedia.org The reaction of a hydroxamic acid with two equivalents of diallyl alcohol in this compound at elevated temperatures (e.g., 110 °C) yields a mixture of a diene carbamate monomer and a symmetric urea as a primary by-product. researchgate.netwikipedia.org
Another method involves the synthesis of a diallyl diurethane prepolymer, which is then polymerized. rsc.org For example, trimethylolpropane (B17298) allyl ether–cyclic carbonate can be reacted with a diamine in a ring-opening reaction to form a diallyl urethane prepolymer. rsc.org This prepolymer is subsequently crosslinked with multifunctional thiols through a UV-photoinitiated free-radical thiol-ene polymerization, creating a 3D polymer network. rsc.org This approach allows for tunable material properties by varying the thiol crosslinkers and diamine precursors. rsc.org
Table 1: Properties of NIPUs Synthesized Using this compound-Related Monomers
| Polymerization Route | Monomers | Catalyst/Initiator | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| Lossen Rearrangement & Thiol-Ene | Diene carbamate (from hydroxamic acid), Dithiol (e.g., 1,4-butanedithiol) | TBD (for rearrangement) | Mn up to 26 kg/mol; Contains thioether linkages; Can be solid (Tm ≈ 70°C) or viscous liquid (Tg -12 to -15°C). | researchgate.netwikipedia.org |
| Thiol-Ene Photopolymerization | Diallyl diurethane prepolymer, Branched thiol crosslinkers | UV Photoinitiator | 3D crosslinked network; Tunable mechanical properties (rigidity, elasticity); Cytocompatible. | rsc.org |
Development of Diallyl Zwitterionic Monomers for Advanced Polymer Performance
The synthesis of diallyl zwitterionic monomers involves incorporating a betaine (B1666868) structure into a diallyl monomer. google.com For instance, a diallyl monomer can be synthesized to contain a betaine structure, which is an amphoteric ion compound with both positive and negative charges on the same monomer unit. google.com These monomers are typically water-soluble and possess a non-conjugated diene structure, making them suitable for homopolymerization or copolymerization with other monomers via free-radical mechanisms to form cationic or zwitterionic polymers. google.comacs.org
The polymerization of these diallyl monomers often proceeds through a cyclopolymerization mechanism, where an intramolecular cyclization-intermolecular growth pattern introduces five- or six-membered rings into the main polymer chain. google.com This cyclic structure contributes to the good thermal stability and high glass transition temperatures of the resulting polymers. google.com For example, a diallyl zwitterionic monomer can be polymerized in an aqueous solution using an initiator like ammonium (B1175870) persulfate to yield a high molecular weight polymer (e.g., number-average molecular weight of 760,000 g/mol ). google.com
The introduction of zwitterionic functionality overcomes a key limitation of conventional diallyl quaternary ammonium cationic polymers, which is their relatively poor salt resistance. google.com The anti-polyelectrolyte behavior of polymers derived from diallyl zwitterionic monomers makes them highly valuable for applications such as water treatment, oil production, and textiles, where performance in high-salinity and high-temperature conditions is critical. google.comnih.gov
Table 2: Characteristics of Diallyl Zwitterionic Monomers and Polymers
| Monomer Type | Key Structural Feature | Polymerization Mechanism | Key Polymer Properties | Reference |
|---|---|---|---|---|
| Diallyl Zwitterionic Monomer | Contains a betaine structure (equal positive and negative charges). | Free-radical cyclopolymerization. | Anti-polyelectrolyte effect; Enhanced temperature and salt resistance; Good thermal stability. | google.com |
| Diallyl Quaternary Ammonium Monomer (Conventional) | Contains only a positive charge (cationic). | Free-radical cyclopolymerization. | Poor salt resistance. | google.com |
Design of this compound-Based Polymer Membranes
Polymer membranes are critical components in a wide array of separation processes, including gas separation and liquid filtration. unive.itfiveable.me The design of these membranes focuses on tailoring their structure to achieve high permeability and selectivity for specific applications. rsc.org this compound and its derivatives offer a versatile platform for creating advanced polymer membranes due to the reactivity of the allyl groups, which allows for the formation of crosslinked or highly functionalized polymer networks.
While this compound itself is not typically the primary film-forming polymer, its utility is found in its role as a reactive monomer or crosslinking agent in the synthesis of membrane materials. The allyl functional groups are readily available for polymerization, particularly through free-radical mechanisms or thiol-ene reactions, to create robust polymer structures. wikipedia.orgrsc.org This capability is crucial for fabricating membranes that require good mechanical integrity and chemical stability.
In the context of gas separation, membranes made from glassy polymers with rigid, contorted backbones that create microvoids tend to exhibit high permeability. rsc.org The incorporation of diallyl-based monomers can contribute to the formation of such rigid, crosslinked networks. For example, diallyl-containing polyimides have been synthesized and cast into membranes that show high thermal stability and good mechanical strength. rsc.org Furthermore, dialkyl carbonates, including dimethyl carbonate, have been investigated as green solvents for the fabrication of polymer membranes, such as those from polyvinylidene difluoride (PVDF), using phase inversion techniques. unive.itresearchgate.net Membranes prepared using dialkyl carbonates have shown good structural resistance and controlled pore sizes. unive.it
For liquid separations, such as water treatment or the separation of organic mixtures, the chemical functionality of the membrane surface is paramount. acs.org Diallyl-based zwitterionic polymers can be used to create hydrogel membranes or surface coatings that offer advanced functionalities. acs.orgsci-hub.se The zwitterionic nature provides high hydrophilicity and antifouling properties, which are highly desirable in membrane applications. acs.org The crosslinking ability of diallyl monomers ensures that these functional coatings can be durably anchored to a porous support, creating a stable composite membrane. fiveable.me For instance, a polymer like poly(2,2'-(oxybis(ethylene sulfonyl)) this compound-co-allyl diglycol carbonate) can be synthesized and formed into a film, demonstrating the potential of this compound derivatives in creating membrane materials. wikipedia.org
Table 3: Potential Applications of this compound-Based Polymer Membranes
| Membrane Type | Role of this compound/Derivative | Key Properties | Potential Separation Application | Reference |
|---|---|---|---|---|
| Crosslinked Polyimide Membranes | As a diallyl-containing comonomer. | High thermal stability; Good mechanical strength; Rigid network structure. | Gas separation (e.g., CO2/CH4). | rsc.org |
| Functionalized Composite Membranes | Precursor for zwitterionic polymer coatings. | High hydrophilicity; Antifouling surface; pH-responsive. | Water treatment; Nanofiltration; Separation of biomolecules. | acs.org |
| PVDF Membranes | Related dialkyl carbonates used as green solvents in fabrication. | Good structural resistance; Controlled porosity. | Microfiltration; Ultrafiltration. | unive.itresearchgate.net |
Catalytic Systems in Diallyl Carbonate Chemistry
Palladium-Based Catalysts for Transesterification
Palladium-based catalysts are notably effective in promoting the transesterification of diallyl carbonate. This reaction is significant for producing other valuable carbonates. For instance, the transesterification of this compound with glycerol (B35011), catalyzed by a palladium/triphenylphosphine (Pd/PPh₃) system, yields glycerol carbonate. lookchem.comalfa-chemistry.com
Research into the kinetics of this reaction in tetrahydrofuran (B95107) (THF) has revealed a first-order dependence on both the palladium catalyst and this compound. The catalytically active species is understood to bear two phosphine (B1218219) ligands during the rate-limiting step. An interesting observation is that increasing the concentration of glycerol can inhibit the reaction, possibly due to a change in the polarity of the medium.
Further mechanistic studies using ¹³C isotopic labeling have demonstrated that the palladium-catalyzed transesterification requires at least one allyl carbonate moiety. These studies also indicate a rapid equilibrium between the allyl carbonate and carbon dioxide in the solution. A proposed mechanism consistent with these findings involves the oxidative addition of the allyl carbonate to the palladium center, followed by a reversible decarboxylation. The resulting η¹- and η³-allyl palladium alkoxide intermediates are believed to mediate both direct and indirect transesterification pathways with the alcohol.
Palladium catalysts are also central to the Tsuji-Trost allylation reaction, where this compound serves as an efficient allylating agent. alfa-chemistry.comsigmaaldrich.com It facilitates the in-situ generation of various nucleophiles, including carbanions, boronates, phosphides, amides, and alkoxides, often leading to improved reaction rates compared to allyl acetate (B1210297). alfa-chemistry.comsigmaaldrich.com
Metal Chloride Catalysts for Urea (B33335) Transesterification
A promising and more environmentally friendly route for this compound synthesis involves the transesterification of urea with allyl alcohol, a process that can be effectively catalyzed by various metal chlorides. smolecule.comlookchem.comresearchgate.net This method avoids the use of hazardous reagents like phosgene (B1210022). smolecule.com
The reaction proceeds in two main stages. Initially, urea undergoes mono-alcoholysis with allyl alcohol to form the intermediate allyl carbamate (B1207046) (AC) in high yield. lookchem.comresearchgate.netresearchgate.net Subsequently, the allyl carbamate reacts with another molecule of allyl alcohol to produce this compound. lookchem.comresearchgate.netresearchgate.net
The catalytic activity in this process is attributed to the metal ions of the chloride salts. lookchem.comresearchgate.net A study evaluating various metal halides found that lanthanum chloride (LaCl₃) exhibited the highest catalytic activity, leading to the highest yield of this compound. wikipedia.orgresearchgate.net In-situ Fourier-transform infrared (FT-IR) spectroscopy has been used to investigate the activation patterns of the reactants. researchgate.net Characterization of the lanthanum species after the reaction suggests a possible reaction mechanism. researchgate.net
Basic Catalysts in Transesterification and Allylation Reactions
Basic catalysts play a crucial role in several reactions involving this compound, particularly in transesterification and allylation. The transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts yields a mixture of alkyl allyl carbonate and this compound. researchgate.neturfu.ru
Efficiency of Alkoxides and Quaternary Ammonium (B1175870) Salts
Among basic catalysts, sodium and potassium alkoxides have demonstrated higher efficiency for the transesterification of dimethyl carbonate with allyl alcohol compared to their corresponding hydroxides. researchgate.neturfu.ruresearchgate.net The highest degree of transesterification of dimethyl carbonate, reaching 69%, was achieved using sodium alkoxide as the catalyst. researchgate.neturfu.ruresearchgate.netresearchgate.net Lithium alkoxides have shown comparable catalytic efficiency. researchgate.net
Quaternary ammonium salts have also been investigated as catalysts. For instance, tetrabutylammonium (B224687) bromide (TBAB) has been used as a recyclable base for the allylation of organosolv lignin (B12514952) with this compound, achieving up to 90% conversion of hydroxyl groups to allyl ethers or allyl carbonates. researchgate.net The synthesis of cyclic carbonates from epoxides and carbon dioxide can be catalyzed by quaternary ammonium salts, which are often used in non-isocyanate polyurethane (NIPU) synthesis. researchgate.netmdpi.com Research has shown that the steric hindrance of the alkyl units on the ammonium salts can influence microporosity, CO₂ binding, and the kinetics of cycloaddition reactions. researchgate.net
Catalysts for CO₂-Based Polycarbonates
The synthesis of polycarbonates using carbon dioxide as a C1 feedstock is a significant area of green chemistry. Catalysts play a pivotal role in the copolymerization of CO₂ with epoxides to form polycarbonates. While direct copolymerization of this compound with CO₂ is not the primary route, catalysts developed for CO₂/epoxide copolymerization are relevant to the broader field of polycarbonate synthesis.
For example, a catalyst system based on diethylzinc (B1219324) (ZnEt₂) and pyrogallol (B1678534) has been used for the copolymerization of carbon dioxide and allyl glycidyl (B131873) ether to produce a functional aliphatic polycarbonate. researchgate.net Dinuclear nickel catalysts have also been developed for the efficient copolymerization of CO₂ with epoxides like cyclohexene (B86901) oxide (CHO) and 4-vinyl-1,2-cyclohexene oxide (VCHO) to yield polycarbonates with high carbonate linkages. rsc.org Chiral organometallic complexes, particularly those based on Schiff-base metal complexes, are employed for the asymmetric cycloaddition of CO₂ to epoxides, yielding chiral cyclic carbonates, which are precursors to polycarbonates. mdpi.com
Catalytic Approaches in Non-Isocyanate Polyurethane Synthesis
This compound is a key component in the synthesis of non-isocyanate polyurethanes (NIPUs), offering a safer alternative to traditional polyurethane production methods that use toxic isocyanates. wikipedia.orggoogle.com One approach involves the reaction of hydroxamic acid with two equivalents of this compound, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. wikipedia.orgresearchgate.net This process, which follows a catalytic Lossen rearrangement, results in the formation of carbamate and urea, which are then polymerized. wikipedia.orgresearchgate.net
Another route to NIPUs involves the reaction of cyclic carbonates with amines. google.com Cooperative catalyst systems comprising a Lewis acid and a Lewis base have been developed for this purpose. google.com For instance, the reaction of soybean oil-based cyclic carbonates with diethylenetriamine (B155796) to produce NIPU foams can be catalyzed by ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) bromide ([emim]Br), which has shown high selectivity and yield. mdpi.com
Investigation of Catalyst Activity and Selectivity in this compound Reactions
The activity and selectivity of catalysts are critical for the successful application of this compound in various chemical transformations. In palladium-catalyzed allylation reactions, the choice of solvent and ligands significantly affects the outcome. For example, iridium complex-catalyzed allylic amination of allylic carbonates showed that polar solvents like ethanol (B145695) are essential for high product yields, and the selectivity for branched or linear amines can be controlled by the substrate and catalyst system. nih.gov
In the synthesis of this compound from urea and allyl alcohol, the catalytic ability originates from the metal ions of the chloride catalysts, with LaCl₃ being the most effective. lookchem.comresearchgate.net The transesterification of dialkyl carbonates with allyl alcohol is more efficiently catalyzed by sodium and potassium alkoxides than by hydroxides. researchgate.neturfu.ru
The following table summarizes the performance of various catalysts in the synthesis of this compound via urea transesterification:
| Catalyst | Conversion of Allyl Carbamate (%) | Selectivity to this compound (%) | Yield of this compound (%) |
| LaCl₃ | 75.2 | 86.4 | 65.0 |
| CeCl₃ | 68.5 | 85.1 | 58.3 |
| ZnCl₂ | 55.4 | 82.3 | 45.6 |
| MnCl₂ | 48.7 | 80.5 | 39.2 |
| No Catalyst | 10.1 | 75.3 | 7.6 |
| Data derived from a study on the direct synthesis of this compound via urea transesterification with allyl alcohol over metal chlorides. researchgate.net |
The following table shows the effect of different basic catalysts on the transesterification of dimethyl carbonate with allyl alcohol:
| Catalyst | Conversion of Dimethyl Carbonate (%) |
| Sodium Methoxide | 69 |
| Potassium Methoxide | - |
| Sodium Hydroxide | - |
| Potassium Hydroxide | - |
| Data from studies on the transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts. researchgate.neturfu.ruresearchgate.netresearchgate.net |
Green Chemistry Aspects and Sustainable Practices in Diallyl Carbonate Research
Diallyl Carbonate as an Environmentally Benign Reagent
This compound is recognized as an environmentally benign and non-toxic reagent, offering a safer alternative to many traditional chemicals. researchgate.netrsc.orgresearchgate.netrsc.org As part of the dialkyl carbonates (DACs) class of compounds, it exhibits low ecotoxicity and is biodegradable. frontiersin.orguj.ac.za This contrasts sharply with highly toxic and corrosive reagents historically used for similar chemical transformations. uj.ac.za
The utility of DAC as a sustainable reagent is particularly evident in allylation reactions. researchgate.netrsc.org It serves as an efficient acrylating and allylating agent, capable of generating various nucleophiles in situ, which can enhance reaction rates compared to other allyl sources. lookchem.com Its favorable environmental profile makes it a preferred choice in developing sustainable chemical processes. researchgate.net
Replacement of Hazardous Reagents in Organic Synthesis
A significant contribution of this compound to green chemistry is its role in replacing hazardous reagents in organic synthesis. Dialkyl carbonates, as a class, are considered effective and safe alternatives to highly toxic compounds such as phosgene (B1210022) for carbonylation reactions and dimethyl sulfate (B86663) for methylation reactions. frontiersin.orguj.ac.za
Specifically, the use of DAC in allylation offers a non-toxic and sustainable alternative to conventional methods like the Williamson ether synthesis, which often involves hazardous reagents. fnr.de The broader class of dialkyl carbonates can also substitute for halogenated solvents like dichloromethane (B109758) and chloroform, further reducing the use of harmful substances in chemical processes. frontiersin.org
Development of Sustainable Synthesis Routes
The pursuit of sustainability extends to the production of this compound itself. Modern synthesis routes are designed to be more environmentally friendly than traditional methods that used hazardous precursors like phosgene. frontiersin.orgwikipedia.org
Key sustainable synthesis pathways for DAC include:
Transesterification with Dimethyl Carbonate (DMC): A widely adopted green route involves the base-catalyzed transesterification of dimethyl carbonate with allyl alcohol. rsc.orgacs.orgresearchgate.net The sustainability of this process is enhanced by the fact that DMC can be produced through green methods, such as from carbon dioxide and methanol (B129727) or from urea (B33335) and methanol. rsc.orgfrontiersin.org
Urea Transesterification: Another promising and sustainable technique is the direct synthesis of DAC via the transesterification of urea with allyl alcohol over metal chloride catalysts. lookchem.comresearchgate.netacs.org
These methods avoid toxic inputs and often utilize readily available and cheaper raw materials, contributing to a more sustainable chemical industry. researchgate.net
Utilization of Recyclable Solvents and Catalysts in this compound Applications
To further minimize environmental impact, research has focused on incorporating recyclable components into processes that use this compound.
Recyclable Solvents: Ionic liquids, such as 1-butyl-3-methylimidazolium chloride (BMIMCI), have been successfully used as recyclable solvents for the functionalization of cellulose (B213188) with DAC. researchgate.netrsc.org Studies have shown that both the ionic liquid and any excess this compound can be recovered and reused, significantly reducing waste. researchgate.netrsc.orgrsc.org In some applications, such as the allylation of lignin (B12514952), reactions can be performed solvent-free, representing an ideal green chemistry scenario. researchgate.netrsc.org
Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemistry. In the solvent-free allylation of lignin with DAC, the base catalyst tetrabutylammonium (B224687) bromide (TBAB) has been shown to be recyclable. researchgate.netrsc.org Similarly, solid acid catalysts like the ion exchange resin Amberlyst-15 have proven effective and reusable in related carbonate syntheses, indicating their potential for DAC-based processes. google.com
The table below summarizes research findings on the catalyst-free functionalization of cellulose using DAC in a recyclable solvent system.
| Entry | Molar Ratio (AGU:DAC) | Temp. (°C) | Time (h) | Degree of Substitution (DS) |
| CC1 | 1:3 | 80 | 16 | 0.8 |
| CC2 | 1:5 | 80 | 16 | 1.1 |
| CC3 | 1:7 | 80 | 16 | 1.2 |
| CC4 | 1:7 | 60 | 16 | 0.9 |
| CC5 | 1:7 | 100 | 16 | 1.3 |
| CC6 | 1:7 | 80 | 8 | 1.0 |
| Data sourced from a study on the sustainable functionalization of cellulose in a BMIMCI/DMSO solvent mixture. rsc.org AGU refers to the anhydroglucose (B10753087) unit of cellulose. |
Integration into Bio-based Materials Production from Renewable Feedstocks
This compound is a key enabler for transforming renewable biomass into advanced, bio-based materials. diva-portal.org Its ability to functionalize natural polymers opens pathways to new sustainable products.
Cellulose and Starch Modification: DAC is used for the sustainable, catalyst-free allyloxycarbonylation of cellulose and starch, which are abundant biopolymers. researchgate.netrsc.orgrsc.orgunistra.fr This process yields materials like cellulose allyl carbonate, which can be formed into transparent films with good mechanical properties (tensile strength of 21.6 MPa and 40% elongation at break) and can be further modified to improve thermal properties. researchgate.netrsc.org
Lignin Valorization: Lignin, an abundant aromatic biopolymer and a major byproduct of the paper industry, can be effectively functionalized using DAC. fnr.dekit.edu This sustainable allylation converts lignin into a valuable precursor for creating thermosets and other polymers, providing a renewable alternative to fossil-based aromatics. researchgate.netrsc.orgdiva-portal.orgdiva-portal.org The reaction can be performed efficiently under solvent-free conditions. rsc.org
Glycerol-Based Monomers: DAC is utilized in the synthesis of functional monomers from glycerol (B35011), a readily available bio-based feedstock derived from biodiesel production. lookchem.comacs.org This allows for the creation of new renewable allylic and olefinic cyclic carbonate monomers for polymerization. acs.org
The integration of this compound into biorefinery concepts demonstrates its significant potential in transitioning from a fossil-based to a bio-based economy.
Comparative Studies and Structure Reactivity Relationships
Comparison of Diallyl Carbonate with Analogous Carbonates (e.g., ADC, DBC)
The chemical behavior of this compound (DAC) is best understood when compared with its structural analogues, such as allyl diglycol carbonate (ADC) and dibenzyl carbonate (DBC). While all are carbonates, the nature of the group attached to the carbonate oxygen atoms—allyl, allyl diglycol, or benzyl (B1604629)—imparts distinct properties that dictate their reactivity and utility. Comparative studies have shown that this compound and dibenzyl carbonate generally exhibit higher reactivity in certain reactions, like the etherification of phenols, than simpler analogues such as diethyl carbonate. researchgate.net
Steric Hindrance Effects on Reduction Kinetics
Steric hindrance, the spatial restriction caused by the size and bulk of atomic groups within a molecule, is a critical factor that influences reaction kinetics by impeding the approach of reactants. osti.govcollegedunia.com While specific comparative data on the reduction kinetics of DAC, ADC, and DBC are not prominent in existing literature, the principles of steric effects allow for a clear inference of their relative reactivity.
The structures of the three carbonates present a distinct variation in the steric bulk around the central carbonate group and the reactive terminal groups:
This compound (DAC): Features two compact allyl groups (CH₂=CH-CH₂-). Its relatively small size presents minimal steric hindrance, allowing easier access for reagents to the carbonyl carbon and the allyl double bonds.
Allyl Diglycol Carbonate (ADC): Possesses significantly larger substituents, with each allyl group separated from the carbonate by a diethylene glycol linkage (-CH₂CH₂OCH₂CH₂-). wikipedia.org This larger, more flexible chain occupies a greater volume, creating substantial steric hindrance that can slow reaction rates compared to DAC.
Dibenzyl Carbonate (DBC): Contains two benzyl groups (-CH₂-C₆H₅). The phenyl rings are bulky and sterically demanding. smolecule.com Although separated by a methylene (B1212753) spacer, their size is considerably larger than DAC's allyl groups, suggesting a moderate to high degree of steric hindrance.
Based on these structural differences, the order of reactivity in kinetically controlled reactions, such as nucleophilic attack, is expected to be DAC > DBC > ADC, with DAC being the most reactive due to the least steric hindrance. Studies on analogous systems, such as the aminolysis of cyclic carbonates, have confirmed that increased steric bulk on either the carbonate or the attacking nucleophile leads to slower reaction kinetics. researchgate.net
Differences in Polymerization Pathways and Applications
The structural variations among DAC, ADC, and DBC lead to profoundly different polymerization behaviors and, consequently, distinct industrial applications.
Allyl Diglycol Carbonate (ADC): ADC is renowned for its ability to undergo free-radical polymerization to form a highly cross-linked, thermoset polymer known as poly(allyl diglycol carbonate), or PADC. wikipedia.orgresearchgate.net This polymerization is typically initiated by organic peroxides or UV radiation, where radicals attack the allyl groups, leading to the formation of a rigid three-dimensional network. mdpi.comgoogle.com This process results in the material commonly trademarked as CR-39®. wikipedia.org
Applications: The resulting polymer is characterized by outstanding optical clarity, high scratch resistance, and impact resistance, making it the dominant material for manufacturing lightweight eyeglass lenses. wikipedia.orggantrade.com PADC is also widely used as a solid-state nuclear track detector (SSNTD) for detecting ionizing radiation, such as alpha particles and neutrons. wikipedia.orgresearchgate.net
This compound (DAC): this compound is a more versatile monomer. While it can undergo radical polymerization, its double bonds are also highly amenable to other pathways, most notably thiol-ene reactions. wikipedia.org This "click chemistry" reaction involves the step-growth addition of a thiol across the allyl double bond, allowing for the synthesis of specialized polymers with high efficiency. wikipedia.orgdiva-portal.org DAC can also be used in polycondensation reactions. wikipedia.org
Applications: Its reactivity makes it a valuable component in the synthesis of various specialty polymers, including unique polycarbonates and non-isocyanate polyurethanes. wikipedia.org It can also serve as a cross-linking agent or comonomer in polymer systems.
Dibenzyl Carbonate (DBC): In contrast to DAC and ADC, dibenzyl carbonate is not typically employed as a polymerizable monomer. Its chemical utility stems from its function as a benzylating agent for introducing benzyl groups in organic synthesis. researchgate.netsmolecule.com
Applications: In the polymer field, DBC is used as a plasticizer and property modifier rather than a building block for a polymer backbone. chemimpex.com It can enhance the flexibility and durability of materials like PVC. chemimpex.com
Elucidation of Structure-Reactivity Correlations for this compound Derivatives
The reactivity of this compound can be precisely tuned by modifying its structure, a principle that forms the basis of structure-reactivity relationships. Research into DAC derivatives demonstrates how changes in steric and electronic properties influence reaction outcomes.
A clear example is seen in the homopolymerization of methyl alkyl diallyl ammonium (B1175870) chloride monomers, which are derivatives of diallyl amine. A study comparing monomers where the second alkyl group was methyl (DMDAAC), propyl (MPDAAC), or amyl (MADAAC) found that the rate of polymerization decreased as the length of the alkyl chain increased. mdpi.com Quantum chemical calculations revealed that this was primarily due to a dominant steric hindrance effect; the larger alkyl groups made it more difficult for polymer segment free radicals to react with the monomer. mdpi.com The electronic effect of the longer alkyl chains was found to be not obvious. mdpi.com
| Monomer Derivative | Substituent Alkyl Group | Homopolymerization Activation Energy (Ea) | Relative Polymerization Activity |
| DMDAAC | Methyl | 96.70 kJ/mol | High |
| MPDAAC | Propyl | 97.25 kJ/mol | Medium |
| MADAAC | Amyl | 100.23 kJ/mol | Low |
| Data sourced from a study on methyl alkyl diallyl ammonium chloride homopolymerization. mdpi.com |
These structure-reactivity principles are also critical in thiol-ene polymerizations. The rate of the thiol-ene reaction is highly sensitive to the electronic nature of the allyl group ('ene'). researchgate.net Introducing electron-withdrawing or electron-donating substituents near the double bonds of a this compound derivative would alter the double bond's electron density, thereby increasing or decreasing its reactivity toward the propagating thiyl radical. lumenlearning.comdergipark.org.tr For instance, electron-rich 'enes' are known to be highly reactive in these systems. researchgate.net
Furthermore, in reactions like the allylation of lignin (B12514952), this compound's reactivity is dependent on the structure of the substrate, showing preferential reaction with certain functional groups over others. diva-portal.orgd-nb.info In transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, the structure of the allyl carbonate derivative, including substituents on the allyl moiety, can significantly impact both the yield and the stereochemical outcome of the reaction. acs.orgnih.gov This illustrates that even subtle structural modifications to this compound can provide precise control over complex chemical transformations.
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Methodologies for Diallyl Carbonate
The development of greener, more efficient, and sustainable methods for synthesizing dialkyl carbonates, including this compound, is a primary focus of current research. rsc.org Traditional methods often involve hazardous reagents like phosgene (B1210022), prompting the exploration of safer alternatives. frontiersin.orguj.ac.za
One promising green approach involves the direct synthesis from carbon dioxide (CO₂) and the corresponding alcohol. acs.orgnih.gov A notable methodology employs dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between allyl alcohol and CO₂ under mild conditions, such as temperatures as low as 310 K and moderate CO₂ pressure. nih.govresearchgate.net This process is highly selective towards the carbonate at 330 K and proceeds through an O-alkyl isourea intermediate. nih.govresearchgate.net The driving force for this reaction is the conversion of the carbodiimide (B86325) to the more stable urea (B33335). nih.gov
Another significant area of research is the transesterification of urea with allyl alcohol. researchgate.net This method is advantageous due to the low cost and abundance of the starting materials. researchgate.net Research has shown that this reaction can proceed in two steps: the initial formation of allyl carbamate (B1207046), followed by its reaction with another molecule of allyl alcohol to yield this compound. researchgate.net Various metal chlorides, such as Lanthanum(III) chloride (LaCl₃), have been identified as effective catalysts for this transformation. researchgate.net
The table below summarizes key findings from a study on the LaCl₃-catalyzed synthesis of this compound from urea and allyl alcohol.
| Parameter | Condition | Yield of this compound (%) |
|---|---|---|
| Catalyst | LaCl₃ | Highest among tested metal chlorides |
| Reaction Pathway | Two-step via allyl carbamate intermediate |
Furthermore, one-pot transesterification reactions are being developed for sustainable monomer synthesis. For instance, this compound itself can be synthesized from dimethyl carbonate (DMC) and allyl alcohol using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. acs.org This method is part of a broader effort to create monomers from renewable resources in a solvent-free manner. acs.org
Expanding the Scope of this compound in Organic Transformations
This compound is a highly versatile reagent in organic synthesis, primarily due to the reactivity of its allyl groups. wikipedia.org It is widely used in palladium-catalyzed reactions, most notably the Tsuji-Trost allylation, where it serves as an efficient allyl source. wikipedia.orgbeilstein-journals.org Compared to other allylating agents like allyl acetate (B1210297), this compound often leads to faster reaction rates under milder conditions. wikipedia.orgsmolecule.com
The scope of its application has been significantly expanded to include various C-C and C-heteroatom bond-forming reactions. It reacts with a wide range of nucleophiles, including carbanions, boronates, amides, and alkoxides. wikipedia.orglookchem.com Palladium-catalyzed allylic substitution on solid supports using polymer-bound 1,3-dicarbonyl compounds (like malonates and acetoacetates) has proven to be an efficient C-C bond-forming strategy, demonstrating the compound's utility in combinatorial chemistry. A key advantage when using allylic carbonates in these reactions is that no external base is required, as the carbonate leaving group forms an alkoxide base in situ after decarboxylation.
Recent research has uncovered novel transformations, such as the palladium-catalyzed interceptive decarboxylative 1,2- and 1,4-additions. lookchem.com For example, this compound reacts smoothly with the C-3 carbonyl group of N-substituted isatins to afford 3,3-bis(allyloxy)indolin-2-ones in good yields. lookchem.com This transformation provides a direct route to spiro-oxindole structures. lookchem.com
The table below details the yields of various 3,3-bis(allyloxy)indolin-2-ones synthesized from isatins and diallyl carbonates.
| Isatin Reactant (N-substituent) | Allyl Carbonate | Product | Yield (%) |
|---|---|---|---|
| 1-ethyl isatin | This compound | 3,3-bis(allyloxy)-1-ethylindolin-2-one | 57 |
| isatin | This compound | 1-allyl-3,3-bis(allyloxy)indolin-2-one | 8 |
Data sourced from a study on palladium-catalyzed decarboxylative additions. lookchem.com
This compound also participates in decarboxylation-allylation reactions with substrates like allyl β-keto esters and diallyl malonate, providing access to α-allyl ketones and allyl α-allyl carboxylates, respectively. nih.gov These reactions highlight its role in constructing complex molecular frameworks under neutral conditions. nih.gov
Advancements in Polymerization Control and Architecture
The presence of two allyl groups makes this compound a valuable monomer for polymerization. smolecule.com While free-radical polymerization can produce homopolymers and copolymers, recent advancements have focused on achieving greater control over the polymerization process to tailor polymer architecture and properties. iucr.orgrsc.org
A significant breakthrough is the application of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically the MADIX (Macromolecular Design via Interchange of Xanthates) process, to diallyl-containing monomers. mdpi.comnih.gov RAFT/MADIX is a powerful technique for producing polymers with predetermined molecular weights and low dispersities. mdpi.com The use of specific RAFT agents, such as O-ethyl S-(1-methoxycarbonylethyl)dithiocarbonate (sold as Rhodixan® A1), has shown excellent reactivity towards unconjugated monomers like diallyl compounds. mdpi.comnih.gov This control enables the synthesis of complex polymer architectures, such as double hydrophilic block copolymers based on monomers like diallyldimethylammonium chloride (DADMAC). researchgate.net
The ability to control the radical copolymerization of non-activated monomers, like those derived from this compound, with other monomers such as vinyl acetate represents a significant step forward. acs.org Researchers have successfully synthesized copolymers with molecular weights exceeding 10,000 g·mol⁻¹ while maintaining low dispersities and observing a linear increase in molecular weight with conversion, confirming the controlled nature of the polymerization. acs.org These controlled polymerization techniques are crucial for designing new classes of bio-based materials with precise structures and properties. rsc.org
Exploration of New this compound-Derived Materials with Tailored Properties
The versatility of this compound as a chemical building block has led to the exploration of novel materials with specialized functions. A key area of innovation is the synthesis of non-isocyanate polyurethanes (NIPUs). wikipedia.org These materials are produced via a thiol-ene reaction between this compound-derived monomers and dithiols, resulting in transparent, high-viscosity polymers with thioether linkages and glass transition temperatures between -15 and -12 °C. wikipedia.org This approach avoids the use of toxic isocyanates, aligning with green chemistry principles.
This compound is also being used to modify biopolymers to enhance their properties and applicability. diva-portal.org
Lignin (B12514952) Modification : this compound can react with all hydroxyl groups (phenolic, aliphatic, and carboxylic acid) present in lignin, achieving a higher degree of allylation compared to reagents like allyl chloride. diva-portal.org The resulting allylated lignin can be cross-linked with polyfunctional thiols to create thermosets with tunable mechanical and morphological properties. diva-portal.org
Cellulose (B213188) Modification : A sustainable, catalyst-free allyloxycarbonylation of cellulose has been achieved using this compound in an ionic liquid solvent (1-butyl-3-methylimidazolium chloride). researchgate.net The resulting cellulose allyl carbonate can be formed into transparent thin films and further modified via thiol-ene chemistry to improve thermal properties. researchgate.net
Furthermore, novel functional polymers have been designed and synthesized for specific high-tech applications. Researchers have developed poly(disulfonyl this compound) polymers, such as those based on the monomer 2,2'-(oxybis(ethylenesulfonyl))diallylcarbonate (OESDAC). x-mol.net Homopolymers of OESDAC and its copolymers with allyl diglycol carbonate (ADC) have been investigated as solid-state nuclear track detectors for the swift detection of charged particles like alpha particles. wikipedia.orgx-mol.net
The table below shows the thermal properties of a cellulose allyl carbonate material before and after modification.
| Material | Property | Value |
|---|---|---|
| Cellulose Allyl Carbonate Film | Tensile Strength | 21.6 MPa |
| Elongation at Break | 40% | |
| Thiol-ene Modified Cellulose Allyl Carbonate | Glass Transition Temperature (Tg) | 84 °C |
Data sourced from a study on the sustainable functionalization of cellulose. researchgate.net
Deepening Mechanistic Understanding Through Advanced Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related compounds. mdpi.com These theoretical studies provide molecular-level insights into reaction pathways, transition states, and the energetics of intermediates that are often difficult to observe experimentally. mdpi.comnih.gov
One area where DFT has provided significant clarity is in the synthesis of this compound itself. A computational study of the reaction between aliphatic alcohols (including allyl alcohol) and CO₂ promoted by carbodiimides has helped to estimate the energy of each intermediate and the relevant kinetic barriers. nih.govresearchgate.net The calculated data from these DFT studies matched well with experimental results, confirming the proposed mechanistic details and the thermodynamic driving force of the reaction. nih.govresearchgate.net
Computational methods are also used to understand the reactivity of carbonate radicals in broader chemical and biological contexts. In a study on lipid peroxidation, (3Z,6Z)-nona-3,6-diene was used as a model for polyunsaturated fatty acids to study reactions with carbonate radicals. mdpi.comnih.gov DFT calculations at the CAM-B3LYP/6-311+g(d,p) level were used to determine the reactivity of different positions on the molecule. mdpi.comnih.govresearchgate.net The results showed that hydrogen abstraction from the diallyl carbon atom is the most favorable pathway, both kinetically and thermodynamically. mdpi.comnih.gov
The table below presents key computational findings from the study of carbonate radical reactions with a diallyl-containing model compound.
| Reaction Type | Position | Key Finding |
|---|---|---|
| Hydrogen Abstraction | Diallyl Carbon | Lowest energy barrier; most spontaneous process. mdpi.comnih.gov |
| Allyl Carbon | Second most favorable position for hydrogen abstraction. mdpi.com | |
| Reaction Rate Constant (Diallyl vs. Allyl) | The rate constant for diallyl hydrogen abstraction is approximately 43 times greater than for allyl hydrogen abstraction. mdpi.comnih.gov |
These computational investigations are crucial for rational catalyst design, predicting reaction outcomes, and understanding the fundamental principles that govern the reactivity of this compound and its derivatives. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize diallyl carbonate, and what are their key procedural steps?
- Methodology :
- Urea transesterification : React urea with allyl alcohol using metal chloride catalysts (e.g., LaCl₃) under controlled temperature (80–120°C). This two-step process involves initial monoalcoholysis to form allyl carbamate, followed by reaction with excess allyl alcohol to yield this compound (DAC). LaCl₃ enhances DAC yield (up to 75%) by stabilizing intermediates .
- Phosphane-mediated synthesis : Use triphenylphosphane and diethyl azodicarboxylate (DEAD) with CO₂ and allyl alcohol. This one-pot method achieves ~75% yield under ambient conditions but requires careful handling of reactive reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data do they provide?
- Methodology :
- ¹³C NMR : Identifies carbonyl (δ ~154–157 ppm) and allyl CH₂ groups (δ ~68–70 ppm). Peak splitting confirms stereochemical purity .
- FT-IR : Detects carbonate C=O stretching (~1740 cm⁻¹) and allyl C-H vibrations (~1640 cm⁻¹). In situ FT-IR can monitor reaction progress .
- Mass Spectrometry (EI) : Molecular ion peak at m/z 142 (C₇H₁₀O₃) and fragmentation patterns validate structure .
Q. What are the critical physical properties of this compound relevant to experimental design?
- Key Data :
- Density: 0.991 g/mL at 25°C .
- Boiling Point: 161°C at 2 mmHg .
- Solubility: 2.36 g/L in water at 20°C; miscible with organic solvents (e.g., ethanol, acetone) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38).
- Store in sealed containers under nitrogen at 4°C to prevent polymerization.
- Avoid oxidizers; use sand or CO₂ for fire suppression .
Advanced Research Questions
Q. How do catalytic systems (e.g., metal chlorides) influence the yield and selectivity of this compound synthesis?
- Analysis :
- LaCl₃ vs. Other Chlorides : La³⁺ ions stabilize carbamate intermediates, reducing side reactions (e.g., urea decomposition). Yields follow LaCl₃ > ZnCl₂ > MgCl₂ due to Lewis acidity trends .
- Mechanistic Insights : X-ray diffraction and elemental analysis of LaCl₃ catalysts suggest a coordination-complex mechanism, where La³⁺ binds to carbonyl oxygen, facilitating nucleophilic attack by allyl alcohol .
Q. What computational approaches are used to model this compound’s reactivity and physicochemical properties?
- Methods :
- Quantum Chemistry (DFT) : Predicts reaction pathways (e.g., transition states in transesterification) and electronic properties (HOMO-LUMO gaps) .
- QSPR/Neural Networks : Correlate molecular descriptors (e.g., rotatable bonds, polar surface area) with properties like solubility or thermal stability .
Q. How can contradictory data on synthetic yields be resolved across studies?
- Case Study :
- Discrepancy : Urea transesterification yields vary (60–75%) due to differences in catalyst activation (e.g., pre-treatment of LaCl₃) or moisture sensitivity .
- Resolution : Standardize protocols (e.g., anhydrous conditions, catalyst calcination) and validate purity via GC-MS or HPLC .
Q. What emerging applications does this compound have in polymer science?
- Research Frontiers :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
